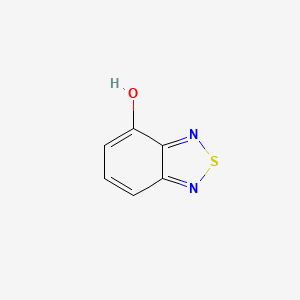

2,1,3-Benzothiadiazol-4-ol

説明

Contextualization within the 2,1,3-Benzothiadiazole (B189464) Scaffold in Advanced Research

The 2,1,3-Benzothiadiazole (BTD) core is a privileged electron-acceptor unit that forms the foundation for a vast array of functional materials. acs.org Its planar structure, rigidity, and inherent electronic properties make it a fundamental building block in materials chemistry and medicinal chemistry. diva-portal.orgsci-hub.se The BTD scaffold is extensively utilized in the development of photoluminescent compounds, organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. acs.orgresearchgate.netnih.gov

The significance of the BTD unit stems from its electron-deficient nature, which allows it to be paired with electron-donating moieties to create donor-acceptor (D-A) systems. researchgate.net These systems are crucial for tuning the electronic and photophysical properties of materials, leading to applications in organic electronics and photonics. researchgate.netnih.gov The introduction of substituents onto the BTD benzene (B151609) ring, such as the hydroxyl group in 2,1,3-Benzothiadiazol-4-ol, is a key strategy for modulating these properties and introducing new functionalities. mdpi.com For instance, functionalization can influence solubility, molecular packing, and interaction with other molecules or ions, thereby expanding the potential applications. mdpi.comcymitquimica.com

Historical Perspectives and Evolution of Hydroxylated Benzothiadiazole Research

The parent compound, 2,1,3-Benzothiadiazole, has been known since the 19th century. wikipedia.org Early research focused on its synthesis and basic reactivity. A common preparation method involves the reaction of o-phenylenediamine (B120857) with thionyl chloride. wikipedia.org For many years, derivatization of the BTD core was challenging, often requiring the de novo synthesis from substituted o-phenylenediamines, which could be difficult to prepare. acs.org

The evolution of research, particularly with the advent of modern cross-coupling reactions and C-H functionalization techniques, has dramatically changed the landscape. acs.org Scientists can now introduce a wide variety of functional groups onto the BTD scaffold with high regioselectivity. This has spurred a growing interest in BTD derivatives. acs.org Research into hydroxylated benzothiadiazoles, such as this compound and its isomer 2,1,3-Benzothiadiazol-5-ol (B1303641), is part of this broader trend. cymitquimica.comnanoge.org The hydroxyl group is particularly significant as it can act as a hydrogen bond donor, a proton-labile site, and a precursor for further chemical modifications, such as etherification, to attach other functional units. ontosight.ai The use of 2,1,3-benzothiadiazol-5-ol as a starting material for self-assembling monolayers in perovskite solar cells highlights the modern application of these hydroxylated derivatives. nanoge.org

Current Research Landscape and Interdisciplinary Relevance of this compound Derivatives

The current research landscape for BTD derivatives is highly interdisciplinary, with applications spanning materials science, chemistry, and biology. The ability to fine-tune the electronic and optical properties of the BTD core through substitution makes its derivatives, including hydroxylated ones, highly versatile. researchgate.net

Organic Electronics: BTD derivatives are integral to the development of organic semiconductors. They are used as building blocks for polymers and small molecules in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and OLEDs. acs.orgresearchgate.net The electron-accepting nature of the BTD core helps to lower the band gap of materials, enabling them to absorb a broader range of the solar spectrum in solar cells. wikipedia.org

Fluorescent Probes and Bioimaging: The strong fluorescence exhibited by many BTD derivatives makes them excellent candidates for fluorescent probes. nih.govmdpi.com These probes are used for detecting ions and small molecules, and for bioimaging applications. nih.govmdpi.com By modifying the substituents, researchers can create probes that selectively label specific cellular components like mitochondria or lipid droplets. nih.gov

Chemical Sensing: The association of the BTD fluorophore with specific coordinating motifs allows for the creation of chemosensors for detecting various analytes, including cations, anions, and neutral molecules. mdpi.com

Catalysis: Recent studies have explored the use of BTD-based molecules and covalent organic frameworks (COFs) in catalysis, for example, in visible-light-driven hydrogen evolution. acs.orgresearchgate.net The unique electronic structure of the BTD unit can facilitate charge separation and transfer processes that are critical for photocatalytic activity. researchgate.net

The hydroxyl group in this compound provides a reactive handle to synthesize more complex derivatives tailored for these advanced applications. For example, it could be used to anchor the BTD unit to a surface, incorporate it into a polymer chain, or link it to a biologically active molecule.

Table 2: Examples of Functionalized 2,1,3-Benzothiadiazole Derivatives and Their Applications

| Derivative | Application Area | Reference |

|---|---|---|

| 4,7-Dibromo-2,1,3-benzothiadiazole | Building block for conductive polymers via cross-coupling reactions | wikipedia.org |

| 2,1,3-Benzothiadiazole-based Covalent Organic Frameworks (COFs) | Visible-light driven hydrogen evolution | researchgate.net |

| 4,7-Diphenyl-2,1,3-benzothiadiazole systems | Luminescent materials | nih.gov |

| 2,1,3-Benzothiadiazol-5-ol based monolayers | Electron transporting layer in perovskite solar cells | nanoge.org |

| 4-Amino-2,1,3-benzothiadiazole | Potentiometric sensors (electronic tongue) | researchgate.net |

| 7-Amino-2,1,3-benzothiadiazol-4-ol derivatives | Investigated for antimicrobial and anticancer properties | ontosight.ai |

Structure

3D Structure

特性

IUPAC Name |

2,1,3-benzothiadiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-5-3-1-2-4-6(5)8-10-7-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQIDLQSPAWDSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969479, DTXSID601311325 | |

| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-66-8, 54377-04-7 | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazol-2(S(sup IV))-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054377047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,1,3-Benzothiadiazol-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,1,3 Benzothiadiazol 4 Ol and Its Functionalized Derivatives

Established Synthetic Routes to the 2,1,3-Benzothiadiazole (B189464) Core

The construction of the 2,1,3-benzothiadiazole scaffold is a well-documented process with both historical and modern approaches available to chemists.

Classical Preparations from Substituted Phenylenediamines

The traditional and most common method for synthesizing the 2,1,3-benzothiadiazole core involves the reaction of o-phenylenediamine (B120857) or its substituted analogues with a sulfur-containing reagent. wikipedia.orgmdpi.com Thionyl chloride (SOCl₂) is frequently employed for this cyclization reaction. wikipedia.orgmdpi.com This approach is versatile and allows for the preparation of a variety of substituted BTDs, provided the corresponding substituted o-phenylenediamines are accessible. For instance, reacting 3,4-diaminotoluene (B134574) with gaseous sulfur dioxide can yield methyl-2,1,3-benzothiadiazole. google.com Similarly, reacting 4-halo-o-phenylenediamine with an inorganic sulfur compound produces 5-halo-2,1,3-benzothiadiazole. google.com

Another classical approach involves the use of sulfur dioxide. google.com Heating o-phenylenediamine with sulfur dioxide can produce 2,1,3-benzothiadiazole, although this method can sometimes lead to the formation of undesirable byproducts. google.com Variations of this method, such as using sulfurous acid or sodium bisulfite with o-phenylenediamines at elevated temperatures, have also been reported. google.com

Advanced Catalytic Systems in Core Synthesis

While classical methods are robust, modern synthetic chemistry has seen the emergence of advanced catalytic systems to construct and functionalize the BTD core. These methods often offer improved efficiency, milder reaction conditions, and greater functional group tolerance. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are instrumental in synthesizing BTD derivatives with extended π-systems. researchgate.netmdpi.comacs.org For these reactions, a common and crucial intermediate is 4,7-dibromo-2,1,3-benzothiadiazole, which is typically prepared by the bromination of the parent BTD. wikipedia.orgpolyu.edu.hk

Regioselective Functionalization Approaches to 2,1,3-Benzothiadiazol-4-ol

Directing substituents to specific positions on the pre-formed BTD ring is a significant synthetic challenge. The development of regioselective functionalization methods is key to accessing specific isomers like this compound.

Strategies for Introducing Hydroxyl Groups at the C-4 Position

The direct introduction of a hydroxyl group at the C-4 position of the BTD core is not a straightforward transformation. One potential, though less direct, route involves the synthesis of 4-chlorobenzothiadiazole, which can then be reacted with sodium hydroxide (B78521) to yield this compound. ontosight.ai

More advanced and regioselective methods are continually being developed. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the BTD ring. researchgate.netresearchgate.net While often favoring the C4 and C7 positions for arylation, these methods highlight the potential for direct C-H functionalization to introduce various groups. nih.govresearchgate.net

C-H Borylation and Subsequent Oxidation Pathways for Substituted Benzothiadiazoles

A highly effective and modern strategy for the regioselective functionalization of the BTD core involves iridium-catalyzed C-H borylation. nih.govacs.orgdiva-portal.org This reaction allows for the introduction of a boryl group (such as a boronic ester) at specific positions on the benzothiadiazole ring. nih.govwikipedia.org The regioselectivity of this borylation can be controlled by the choice of catalyst and reaction conditions. For the parent 2,1,3-benzothiadiazole, Ir-catalyzed borylation can lead to a mixture of products, with a preference for the 5-boryl derivative, but also yielding 4-boryl and diborylated products. nih.govacs.org

Once the boryl group is installed, it serves as a versatile handle for further transformations. A key application of this method is the subsequent oxidation of the C-B bond to introduce a hydroxyl group. This two-step sequence of C-H borylation followed by oxidation provides a powerful and regioselective pathway to synthesize hydroxylated benzothiadiazoles, including the potential for accessing this compound from a 4-borylated intermediate. diva-portal.org This methodology has been instrumental in creating novel BTD derivatives with substitution patterns that were previously difficult to access. diva-portal.orgdiva-portal.org

Derivatization Strategies for this compound and Related Scaffolds

The hydroxyl group of this compound and the versatile borylated intermediates open up numerous avenues for further derivatization. The hydroxyl group can be alkylated or acylated to introduce a wide range of functional groups, thereby modifying the electronic and physical properties of the molecule.

The borylated BTDs are particularly valuable building blocks. They can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with aryl, heteroaryl, and vinyl partners. nih.govresearchgate.net This allows for the synthesis of complex BTD-containing molecules with tailored properties for applications in organic electronics and as fluorescent probes. nih.govacs.orgdiva-portal.org Furthermore, these borylated intermediates can be converted to other functionalities, such as halogens, through ipso-substitution reactions. nih.gov

The development of these derivatization strategies, built upon the foundation of regioselective functionalization, is crucial for expanding the chemical space of BTD derivatives and unlocking their full potential in various scientific fields.

Electrophilic Reactions and Specific Substitution Patterns

Electrophilic aromatic substitution on the 2,1,3-benzothiadiazole ring is a key method for introducing functional groups. The inherent electronic nature of the BTD ring, which is electron-deficient, directs substitution patterns. For the unsubstituted BTD, electrophilic attack typically yields a mixture of products with substitution at the 4- and 7-positions. diva-portal.org The introduction of substituents at the 5-position is less common due to lower reactivity and selectivity challenges. diva-portal.org

The presence of a directing group, such as a hydroxyl group (or a related functional group like an amino group) at the 4-position, significantly influences the regioselectivity of subsequent electrophilic substitutions. An activating group at this position can direct incoming electrophiles to the ortho and para positions. However, attempts to use directing metalation groups (DMGs) at the 4-position to functionalize the 5-position have proven challenging, with reactions often failing to produce the desired product in significant amounts. diva-portal.org

A notable example of an electrophilic substitution reaction on the BTD core is chlorosulfonation. Treating 2,1,3-benzothiadiazole with chlorosulfonic acid under controlled, cold conditions (0–5°C) leads to the formation of 2,1,3-benzothiadiazole-4-sulfonyl chloride. This intermediate is a valuable precursor for synthesizing a variety of derivatives, such as sulfonamides, by reacting it with amines.

Table 1: Electrophilic Substitution on the 2,1,3-Benzothiadiazole Ring

| Electrophile/Reagent | Position(s) Substituted | Product Type | Reference |

| General Electrophiles | 4- and 7- | Mono- and di-substituted BTD | diva-portal.org |

| Chlorosulfonic Acid | 4- | Sulfonyl chloride |

Carbon-Carbon Cross-Coupling Reactions for π-Extended Systems (e.g., Suzuki-Miyaura)

Carbon-carbon cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for creating extended π-conjugated systems based on the 2,1,3-benzothiadiazole scaffold. libretexts.org These reactions are fundamental in synthesizing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.net The Suzuki-Miyaura coupling typically involves the reaction of an organoboron reagent (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

This methodology allows for the strategic connection of aryl or heteroaryl units to the BTD core, effectively extending the π-system and modifying the electronic properties. For instance, 4,7-dihalo-2,1,3-benzothiadiazole derivatives are common starting materials. The careful tuning of reaction conditions, including the catalyst, ligands, and base, allows for the synthesis of both symmetrically and unsymmetrically substituted diaryl-BTD derivatives. acs.orgnih.gov

Research has demonstrated the successful coupling of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole with various arylboronic acids in water, highlighting the reaction's versatility and applicability under environmentally benign conditions. acs.org Similarly, 4,7-bis(pinacolato)boron-2,1,3-benzothiadiazole can be coupled with aryl halides, such as 2-bromo-naphthalene, using a palladium catalyst to yield highly fluorescent, π-extended molecules. researchgate.net The functional group tolerance and the relative stability of the organoboron reagents make this a preferred method for complex molecule synthesis. nih.gov

Table 2: Examples of Suzuki-Miyaura Reactions for π-Extended BTD Systems

| BTD Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

| 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole | Arylboronic acids | Micellar Palladium Catalysis | Symmetrical and unsymmetrical 4,7-diaryl-5,6-difluoro-BTDs | acs.org |

| 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c] researchgate.netrsc.orgsemanticscholar.orgthiadiazole | 2-Bromo-naphthalene | Pd(PPh₃)₄ | 4,7-Di(naphthalen-2-yl)benzo[c] researchgate.netrsc.orgsemanticscholar.orgthiadiazole | researchgate.net |

| Potassium phenethyltrifluoroborate | 2-Chloroanisole | Pd(OAc)₂ / RuPhos | 1-Methoxy-2-phenethylbenzene | scispace.com |

| Benzyl Halides | Potassium Aryltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Diphenylmethane systems | nih.gov |

Formation of Coordinated Metal Complexes via the Hydroxyl Group or Benzothiadiazole Nitrogen Atoms

The 2,1,3-benzothiadiazole framework and its derivatives can act as ligands, forming coordination complexes with various metal centers. researchgate.net The coordination can occur through the nitrogen atoms of the thiadiazole ring or through functional groups attached to the benzene (B151609) ring, such as a hydroxyl or amino group. rsc.orgnih.gov These metal complexes are of interest for their potential applications in luminescent materials and crystal engineering. rsc.org

The 4-amino derivative of 2,1,3-benzothiadiazole, a close structural analog to this compound, has been shown to coordinate with zinc(II) halides. rsc.orgrsc.org In one instance, two molecules of 4-amino-2,1,3-benzothiadiazole coordinate to a ZnCl₂ center exclusively through the nitrogen atom of the amino groups, forming a tetrahedral complex. rsc.org This demonstrates the ability of the substituent at the 4-position to act as the primary coordination site.

Varying the reaction conditions and the halide co-ligands (e.g., Br⁻, I⁻) can lead to different structural outcomes, including both molecular and polymeric complexes. rsc.org In these complexes, the 4-amino-2,1,3-benzothiadiazole ligand can exhibit different coordination modes, which in turn influences the photophysical properties of the resulting material. rsc.org Furthermore, ligands incorporating the BTD moiety have been used to synthesize complexes with other metals, including copper(I). nih.gov The unsubstituted BTD ring itself can also function as a ligand, coordinating to metals such as Ru(II), Cu(II), Ag(I), and Au(I) through its nitrogen atoms. researchgate.net This suggests that this compound could potentially coordinate to metals via either the hydroxyl group, the heterocyclic nitrogen atoms, or both, acting as a bidentate chelate ligand.

Table 3: Coordination Complexes of 2,1,3-Benzothiadiazole Derivatives

| Ligand | Metal Center | Coordination Site(s) | Complex Type | Reference |

| 4-Amino-2,1,3-benzothiadiazole | Zn(II) | Amino group nitrogen | Molecular complex [Zn(L)₂Cl₂] | rsc.org |

| 4-Amino-2,1,3-benzothiadiazole | Zn(II) | Varies (Amino group, N-heterocycle) | Molecular [ZnL₂Br₂], [ZnL₂I₂] and polymeric [ZnLBr₂]n, [ZnLI₂]n | rsc.org |

| N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine | Zn(II), Cu(I) | Amido nitrogens, BTD nitrogens | Dinuclear zinc and polymeric copper complexes | nih.gov |

| 2,1,3-Benzothiadiazole | Ru(II), Cu(II), Cu(I), Ag(I), Au(I), Ir(III) | N-heterocycle | Various | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2,1,3 Benzothiadiazol 4 Ol Derivatives

Reactivity Profile of the Hydroxyl Group in 2,1,3-Benzothiadiazol-4-ol

The hydroxyl group (-OH) attached to the benzothiadiazole ring is a primary site of chemical reactivity. Its behavior is dictated by its acidic proton and the lone pairs on the oxygen atom, which can participate in resonance and hydrogen bonding.

The hydroxyl proton of this compound exhibits acidic properties, readily participating in acid-base reactions. msu.edu The presence of the electron-withdrawing benzothiadiazole ring system is expected to increase the acidity of the hydroxyl group compared to phenol.

A significant aspect of the chemistry of this compound is the potential for tautomerism. The phenolic "enol" form can exist in equilibrium with its corresponding "keto" tautomer, 2,1,3-Benzothiadiazol-4(1H)-one. This keto-enol tautomerism is a common phenomenon in heterocyclic systems containing a hydroxyl group adjacent to a potential carbonyl group within the ring system. researchgate.netnih.gov

The position of this equilibrium is highly sensitive to the solvent environment. researchgate.net In non-polar solvents, the enol form may be favored, whereas polar aprotic solvents can shift the equilibrium towards the keto form. researchgate.net This shift is driven by differential solvation of the tautomers and the potential for intermolecular hydrogen bonding with the solvent.

| Tautomer | Structure | Key Features | Favored in |

|---|---|---|---|

| Enol Form (4-hydroxy) | Aromatic system, acidic OH proton. | Non-polar solvents. | |

| Keto Form (4-oxo) | Carbonyl group, loss of benzene (B151609) ring aromaticity. | Polar aprotic solvents. researchgate.net |

The hydroxyl group in the 4-position is suitably positioned to form an intramolecular hydrogen bond (IMHB) with the nitrogen atom at the 3-position of the thiadiazole ring. This interaction can significantly influence the molecule's conformation, planarity, and physicochemical properties. nih.govnih.gov

The formation of an IMHB can:

Stabilize the conformation: Locking the hydroxyl group in a specific orientation relative to the ring system. nih.gov

Increase lipophilicity: By masking the polar -OH group, an IMHB can reduce its interaction with polar solvents, potentially affecting properties like membrane permeability.

Modulate acidity: The hydrogen bond can alter the electron density around the hydroxyl group, thereby influencing its pKa value.

The strength of this IMHB is a critical factor and can be perturbed by substituents on the ring or by the surrounding solvent medium. nih.gov Computational studies and spectroscopic methods, such as NMR and IR spectroscopy, are valuable tools for investigating the presence and strength of such intramolecular interactions. mdpi.com

Electrophilic Aromatic Substitution Patterns on the Benzothiadiazol-4-ol Ring

The 2,1,3-benzothiadiazole (B189464) ring itself is electron-poor, which generally makes electrophilic aromatic substitution require harsh conditions. nih.gov However, the presence of the hydroxyl group at the 4-position dramatically alters this reactivity. The -OH group is a powerful activating group and an ortho-, para-director.

Given the structure of this compound, the positions ortho (position 5) and para (position 7) to the hydroxyl group are activated towards electrophilic attack.

Position 5 (ortho): Sterically accessible and electronically activated.

Position 7 (para): Electronically activated.

Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to yield predominantly 5- and 7-substituted products. masterorganicchemistry.comlibretexts.org The parent BTD molecule undergoes bromination to yield 4,7-dibromo-2,1,3-benzothiadiazole, indicating the reactivity of these positions even without an activating group. wikipedia.orgwikiwand.com The strong activating effect of the hydroxyl group would further enhance the reactivity at the 5- and 7-positions, likely leading to di-substitution under forcing conditions.

Nucleophilic Pathways and Potential Ring-Opening Reactions

While the benzene ring, activated by the hydroxyl group, is rich in electrons and generally resistant to nucleophilic attack, the electron-deficient nature of the thiadiazole ring can facilitate certain nucleophilic reactions.

One significant reaction pathway for the BTD core is reductive ring-opening. Under reducing conditions, the thiadiazole ring can be cleaved to regenerate the corresponding ortho-phenylenediamine derivative. wikipedia.orgwikiwand.com This process highlights the ability of the BTD moiety to act as a protective group for diamines.

Furthermore, the generation of highly reactive intermediates like heteroarynes offers a pathway for nucleophilic functionalization. The formation of a 2,1,3-benzothiadiazol-4,5-yne intermediate, for instance, would allow for the addition of various nucleophiles across the newly formed triple bond. nih.govacs.org DFT calculations on such arynes predict significant bond distortion, favoring regioselective nucleophilic attack. nih.govacs.org

Redox Chemistry and Electrochemical Behavior Studies

The 2,1,3-benzothiadiazole unit is a well-established electron acceptor, and its derivatives are known to be redox-active. nih.govresearchgate.net This property is central to their use in optoelectronic devices and has led to interest in their application in organic flow batteries due to favorable solubility, low reduction potentials, and fast electrochemical kinetics. wikipedia.orgwikiwand.com

The introduction of the electron-donating hydroxyl group at the 4-position creates a "push-pull" system within the molecule. This donor-acceptor (D-A) architecture significantly impacts the electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electrochemical properties of BTD derivatives are typically studied using cyclic voltammetry to determine their oxidation and reduction potentials. These values provide direct insight into the HOMO and LUMO energy levels. The difference between these levels defines the electrochemical band gap, a critical parameter for semiconductor applications. rsc.org

| Compound Type | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Key Feature |

|---|---|---|---|---|

| Polymer with Dialkoxythiophene (D) and BTD (A) | -5.3 | -3.6 | 1.8 | Reversible p- and n-doping. mdpi.com |

| Small molecule with Thiophene (B33073) (D) and BTD (A) | - | - | 1.75–2.38 | Narrow energy gap, semiconductor properties. researchgate.net |

The combination of the electron-donating hydroxyl group with the electron-accepting BTD core is expected to result in a relatively low band gap for this compound, making it responsive to electrochemical stimuli and potentially useful in the development of new redox-active materials.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,1,3 Benzothiadiazol 4 Ol Systems

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of 2,1,3-benzothiadiazole (B189464), this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the molecular packing and macroscopic properties of the crystalline material.

Research on 2,1,3-benzothiadiazole derivatives has revealed that their molecular organization can be controlled through directional S···N interactions. nih.gov Single-crystal X-ray diffraction analysis has been successfully employed to confirm the structures of various functionalized 2,1,3-benzothiadiazoles, including coordination complexes. For instance, the structures of 4-amino-2,1,3-benzothiadiazole and its complexes have been elucidated, providing insights into their coordination chemistry. researchgate.netrsc.org

In a study on 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its trimethylsilyl-substituted derivative (TMS-T-BTD), single-crystal X-ray diffraction was used to determine their crystal structures. mdpi.com The analysis revealed that T-BTD crystallizes in the rhombic system, while TMS-T-BTD adopts a monoclinic system. mdpi.com This detailed structural information helps to understand the relationship between molecular packing and the observed growth anisotropy of the crystals. mdpi.com The conformational structures of these molecules in the crystals show a nearly planar conjugated core. mdpi.com

The crystal structure of 4,7-bis(2-thienylethynyl)-2,1,3-benzothiadiazole, prepared via Sonogashira coupling, demonstrated that one thiophene (B33073) ring is coplanar with the benzothiadiazole ring, while the other is perpendicular. researchgate.net Such conformational details are crucial for understanding the electronic properties of these materials. Furthermore, X-ray diffraction has been used to confirm the structures of novel heterocyclic systems derived from 2,1,3-benzothiadiazole precursors, providing definitive proof of their chemical architecture.

Table 1: Crystallographic Data for Selected 2,1,3-Benzothiadiazole Derivatives

| Compound | Crystal System | Space Group | Reference |

| T-BTD | Rhombic | Pcab | mdpi.com |

| TMS-T-BTD | Monoclinic | P21/c | mdpi.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For 2,1,3-benzothiadiazol-4-ol systems, ¹H and ¹³C NMR are routinely used to confirm the chemical structure and purity of synthesized compounds.

The aromaticity of the 2,1,3-benzothiadiazole ring system has been examined through its proton NMR spectrum. wikipedia.org In studies of coordination complexes, such as a 2:1 complex of 4-amino-2,1,3-benzothiadiazole with ZnCl₂, ¹H NMR data indicated that the complex dissociates in various solvents like CHCl₃, THF, or DMSO. rsc.org This highlights the utility of NMR in understanding the stability and behavior of these complexes in the solution state.

Furthermore, NMR spectroscopy is crucial for characterizing the products of reactions involving 2,1,3-benzothiadiazole derivatives. For instance, in the synthesis of halogenated and non-halogenated acetamides, ¹H and ¹³C NMR were used for structural characterization. Similarly, the characterization of Meldrum's acid derivatives synthesized through one-pot condensation was achieved using ¹H and ¹³C NMR, along with DEPT-90 and DEPT-135 experiments.

High-Resolution Mass Spectrometry and Elemental Analysis Techniques

High-resolution mass spectrometry (HRMS) and elemental analysis are fundamental techniques for confirming the elemental composition and molecular weight of newly synthesized compounds. These methods provide essential data to support the proposed chemical structures of this compound derivatives.

For instance, in the synthesis of Meldrum's acid derivatives, EI-MS (Electron Ionization Mass Spectrometry) was employed for their characterization. These techniques are complementary to NMR and X-ray crystallography, offering an additional layer of confirmation for the molecular formula and structural integrity of the synthesized molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Anion Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. It is particularly valuable for the characterization of radical anions, providing insight into their electronic structure and the delocalization of the unpaired electron. In the context of 2,1,3-benzothiadiazole systems, EPR spectroscopy is instrumental in confirming the formation and stability of radical anions generated through electrochemical or chemical reduction.

The formation of stable radical anions is a characteristic feature of many 2,1,3-benzothiadiazole derivatives, owing to the electron-accepting nature of the heterocyclic ring. uleth.camdpi.com When a 2,1,3-benzothiadiazole derivative undergoes a one-electron reduction, the resulting radical anion can be detected by EPR. The spectrum obtained provides key information, such as the g-factor and hyperfine coupling constants, which are essential for characterizing the radical species.

For instance, studies on derivatives such as 2,1,3-benzothiadiazole-4,7-dicarbonitrile (B1280911) (DCBTD) and diethyl 2,1,3-benzothiadiazole-4,7-dicarboxylate (DEBTD) have shown that they exhibit two sequential one-electron reductions, leading to the formation of stable radical anions that are detectable by EPR spectroscopy. uleth.ca The analysis of the EPR spectrum of the 2,1,3-benzothiadiazole radical anion itself reveals hyperfine splitting from the nitrogen and hydrogen nuclei. acs.org

The hyperfine coupling constants (hfcs) indicate the extent of interaction between the unpaired electron and the magnetic nuclei (e.g., ¹⁴N and ¹H). By simulating the experimental spectra, these coupling constants can be determined, providing a map of the spin density distribution across the molecule. researchgate.net For the unsubstituted 2,1,3-benzothiadiazole radical anion, the spin is delocalized over both the benzene (B151609) and thiadiazole rings. acs.org This delocalization contributes to the stability of the radical anion. The introduction of substituents, such as a hydroxyl group in the 4-position, would be expected to influence this spin distribution, though specific EPR data for the this compound radical anion is not extensively detailed in the literature.

The table below presents illustrative hyperfine coupling constants for the related 2,1,3-benzothiadiazole radical anion, demonstrating the type of data obtained from EPR studies.

Table 1: Hyperfine Coupling Constants for 2,1,3-Benzothiadiazole Radical Anion

| Nucleus | Position | Hyperfine Coupling Constant (Gauss) |

|---|---|---|

| ¹⁴N | 2,1 | 5.30 |

| ¹H | 4,7 | 3.16 |

| ¹H | 5,6 | 1.14 |

Data sourced from studies on the unsubstituted 2,1,3-benzothiadiazole radical anion. acs.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Thermal analysis techniques are crucial for evaluating the stability and phase behavior of materials. netzsch.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to characterize the thermal properties of compounds like this compound and its derivatives. universallab.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a compound. A TGA curve plots mass loss against temperature. The temperature at which significant mass loss begins is a key indicator of the material's thermal stability. For many benzothiadiazole derivatives, TGA reveals high thermal stability, which is a desirable property for applications in optoelectronics. acs.orgmdpi.com The analysis is typically performed under an inert atmosphere, like argon or nitrogen, to prevent oxidative degradation. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting (endothermic) and crystallization (exothermic). The DSC thermogram can reveal the melting point (Tm), enthalpy of fusion (ΔHm), and glass transition temperature (Tg) of a compound. acs.org

Studies on substituted 2,1,3-benzothiadiazole compounds provide insight into the thermal behavior typical for this class of materials. For example, research on 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) and its trimethylsilyl (B98337) derivative (TMS-T-BTD) demonstrates how substitution can influence thermal properties. mdpi.com Similarly, analysis of diphenyl-benzothiadiazole (P2-BTD) and its trimethylsilyl derivative shows high phase stability. acs.org These compounds often evaporate at high temperatures without significant decomposition, indicating robust molecular structures. acs.org

The data below, from studies on representative benzothiadiazole derivatives, illustrates the type of information gathered from TGA and DSC analyses.

Table 2: Thermal Properties of Selected 2,1,3-Benzothiadiazole Derivatives

| Compound | Melting Point (Tm) | Enthalpy of Melting (ΔHm) | 5% Mass Loss Temperature (T₅%) |

|---|---|---|---|

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | 120 °C | 23.0 kJ/mol | Not specified |

| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | 157.9 °C | 36.3 kJ/mol | Not specified |

| Diphenyl-Benzothiadiazole (P₂-BTD) | 129 °C | 24.3 kJ/mol | 260 °C (533 K) |

| (TMS-P)₂-BTD | 147 °C | 18.3 kJ/mol | 330 °C (603 K) |

Data compiled from published research on benzothiadiazole derivatives. acs.orgmdpi.com

These analyses are critical for establishing the processing parameters and operational limits for materials based on the 2,1,3-benzothiadiazole scaffold.

Theoretical and Computational Chemistry Studies of 2,1,3 Benzothiadiazol 4 Ol and Analogs

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become cornerstone methodologies for the computational study of 2,1,3-benzothiadiazole (B189464) derivatives. These methods provide a balance between computational cost and accuracy, enabling the reliable prediction of various molecular properties.

Elucidation of Electronic Structure and Charge Transfer Characteristics

DFT calculations are pivotal in understanding the electronic landscape of 2,1,3-Benzothiadiazol-4-ol and its analogs. The 2,1,3-benzothiadiazole (BTD) core is a well-established electron-accepting unit. nih.gov When combined with electron-donating groups, a "push-pull" system is formed, leading to intramolecular charge transfer (ICT) characteristics. unipr.it

The electronic properties are largely governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In donor-acceptor type molecules featuring the BTD scaffold, the HOMO is typically localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting BTD core. researchgate.net This spatial separation of the frontier orbitals is a hallmark of an effective ICT process upon photoexcitation.

For instance, in a series of donor-acceptor-donor (D-A-D) molecules with a central BTD acceptor, the HOMO energy level was found to be spread across the entire molecule, whereas the LUMO was predominantly localized on the benzothiadiazole moiety. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, influencing the electronic and optical properties of the molecule. Theoretical calculations have shown that these compounds exhibit narrow energy gaps, which is indicative of their semiconductor properties. researchgate.net

The introduction of different substituents onto the BTD framework allows for the fine-tuning of these electronic properties. For example, the substitution of a nitro group (an electron-withdrawing group) versus an amino group (an electron-donating group) at the 4-position of the BTD ring drastically alters the electron flow within the molecule, thereby modifying its optical and electronic characteristics. niscpr.res.in

Table 1: Frontier Molecular Orbital Energies and Energy Gaps of Selected 2,1,3-Benzothiadiazole Derivatives (Theoretical Values)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative 1 | -5.12 | -2.93 | 2.19 |

| Derivative 2 | -5.24 | -2.71 | 2.53 |

| Derivative 3 | -4.78 | -2.59 | 2.19 |

Note: The data in this table is illustrative and compiled from typical values reported for D-A-D type benzothiadiazole derivatives in computational studies.

Prediction of Spectroscopic Properties (Absorption and Emission Maxima)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions between the ground and excited states, TD-DFT can provide valuable insights into the photophysical behavior of 2,1,3-benzothiadiazole derivatives.

Theoretical calculations have been successfully employed to simulate the UV-Vis absorption spectra of various BTD analogs. researchgate.net The calculated maximum absorption wavelengths (λmax) often correspond to the HOMO → LUMO transition, which is characteristic of the intramolecular charge transfer process. researchgate.net In many cases, theoretical spectra show a good correlation with experimental results, although some shifts may be observed. For example, in a study of several BTD derivatives, the calculated λmax values were red-shifted compared to the experimental data. researchgate.net

TD-DFT can also be used to understand the nature of the excited states and the transitions between them. For instance, in some BTD derivatives, the primary electronic transitions involve excitations from the HOMO to the LUMO. mdpi.com These transitions are often responsible for the observed absorption wavelengths.

The solvatochromic behavior of these compounds, which is the change in their spectroscopic properties with the polarity of the solvent, can also be investigated using computational methods that incorporate solvent effects. This allows for a more accurate prediction of their behavior in different environments.

Table 2: Comparison of Experimental and Theoretically Calculated Maximum Absorption Wavelengths (λmax) for Selected 2,1,3-Benzothiadiazole Derivatives

| Compound | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|

| Derivative A | 452 | 413, 623 |

| Derivative B | 483 | - |

| Derivative C | 526 | - |

Note: The data in this table is illustrative and based on findings from studies on various benzothiadiazole derivatives. The significant deviation in Derivative A highlights the complexities in accurately predicting spectroscopic properties. researchgate.net

Analysis of Molecular Planarity and Backbone Conformations

Computational studies on benzothiazole (B30560) derivatives have performed molecular geometry scans to identify possible conformers. mdpi.com For instance, by varying the dihedral angle between the benzothiazole core and an attached phenyl ring, the most stable conformations can be identified. mdpi.com These studies have shown that multiple stable conformers can exist with relatively small energy differences.

In donor-acceptor molecules, the dihedral angle between the donor and acceptor units significantly influences the extent of π-conjugation and, consequently, the electronic communication between these segments. A more planar conformation generally leads to better conjugation and more pronounced charge transfer characteristics. Theoretical calculations can predict these dihedral angles and provide insights into the flexibility of the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides valuable information about the static properties of single molecules, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can be employed to investigate its conformational flexibility and the nature of its intermolecular interactions in different phases.

Furthermore, MD simulations are a powerful tool for studying intermolecular interactions. For this compound, these simulations could predict how molecules interact with each other in a condensed phase, for example, through hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the thiadiazole ring. These interactions play a critical role in determining the crystal packing and the morphology of thin films. Studies on related compounds have highlighted the importance of intermolecular interactions, such as π-π stacking and hydrogen bonding, in their solid-state structures.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For 2,1,3-benzothiadiazole derivatives, QSAR and QSPR studies can be instrumental in predicting their behavior and in guiding the design of new molecules with desired characteristics.

Several QSAR studies have been conducted on benzothiazole and benzothiadiazole analogs to predict their biological activities, such as anticancer or antimicrobial properties. These models are typically built using a set of molecular descriptors that quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. These descriptors can be calculated using computational methods.

For this compound and its analogs, QSPR models could be developed to predict properties like solubility, melting point, or photophysical characteristics. For example, machine learning approaches have been employed to forecast the maximum absorption and emission wavelengths of benzothiadiazole derivatives with high accuracy, offering a significant reduction in computational cost compared to traditional quantum chemical methods.

Reactivity Descriptors and Molecular Electrostatic Surface Potential (MESP) Analysis

DFT calculations can also be used to compute various reactivity descriptors that provide insights into the chemical reactivity of a molecule. These descriptors include ionization potential, electron affinity, chemical hardness, and the electrophilicity index. mdpi.com By analyzing these descriptors, it is possible to predict how a molecule will behave in a chemical reaction and to identify the most reactive sites within the molecule.

For benzothiazole derivatives, it has been shown that substituents on the ring can significantly affect the HOMO-LUMO energy gap and, consequently, the reactivity of the molecule. mdpi.com A smaller energy gap generally corresponds to higher reactivity. mdpi.com

The Molecular Electrostatic Surface Potential (MESP) is another valuable tool for understanding molecular reactivity. The MESP maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. mdpi.com Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. mdpi.com

MESP analysis can be used to identify potential sites for intermolecular interactions, such as hydrogen bonding. mdpi.com For this compound, the MESP would likely show a negative potential around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the hydroxyl group, and a positive potential around the hydrogen atom of the hydroxyl group. This information is crucial for understanding its interactions with other molecules and its role in supramolecular chemistry. The integration of fluorination in benzothiadiazole derivatives, for instance, has been shown to elevate the electrostatic potential, which can be used to fine-tune intermolecular electrostatic interactions.

Advanced Materials Science Applications of 2,1,3 Benzothiadiazol 4 Ol Scaffolds

Organic Electronics and Optoelectronic Devices

Derivatives of the 2,1,3-benzothiadiazole (B189464) scaffold are integral to the field of organic electronics and optoelectronics. rsc.org Their strong electron-accepting character makes them ideal for use in donor-acceptor (D-A) architectures, which are fundamental to the function of many organic semiconductor devices. mdpi.comrsc.org The incorporation of the BTD unit into polymers and small molecules allows for the manipulation of energy levels, enhancement of charge transport, and control of optical properties, leading to improved device performance in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic field-effect transistors (OFETs), and photodetectors. researchgate.netpolyu.edu.hkmdpi.com

The 2,1,3-benzothiadiazole framework is a key component in the design of emissive materials for OLEDs. researchgate.net Its derivatives are utilized in the development of photoluminescent compounds that can emit light across the visible spectrum, including long-wavelength orange and red light. rsc.org By combining BTD as an acceptor with various donor units, such as triphenylamine (B166846) (TPA), researchers have created molecules with hybridized local and charge-transfer (HLCT) states. rsc.org This approach helps to overcome the typical 5% external quantum efficiency (EQE) limit for fluorescent OLEDs and mitigates aggregation-caused quenching. rsc.org

For instance, a series of donor-acceptor compounds using triphenylamine as the donor and benzothiadiazole as the acceptor have been synthesized for non-doped OLEDs. rsc.org These devices have demonstrated excellent performance, with one such device exhibiting a maximum luminance of 74,820 cd m⁻², a current efficiency of 12.1 cd A⁻¹, and a maximum EQE of 5.7%. rsc.org Furthermore, the introduction of the BTD unit has been instrumental in creating red thermally activated delayed fluorescence (TADF) emitters, with resulting OLEDs showing a maximum EQE of 8.8% with an emission peak at 636 nm. rsc.org

Table 1: Performance of selected 2,1,3-Benzothiadiazole-based OLEDs

| Emitter | Donor Unit | Acceptor Unit | Max. EQE (%) | Emission Peak (nm) |

|---|---|---|---|---|

| TBAN | Triphenylamine | Benzothiadiazole | 5.7 | 596 |

In the realm of solar energy conversion, 2,1,3-benzothiadiazole derivatives are crucial components in the active layers of both organic solar cells (OSCs) and as hole-transport materials (HTMs) in perovskite solar cells (PSCs). rsc.orgnih.govresearchgate.net In OSCs, the BTD core is frequently used as an electron-acceptor building block in donor-acceptor copolymers. nih.gov This allows for the creation of materials with low band gaps, which is advantageous for absorbing a broader range of the solar spectrum. researchgate.net

Fluorination of the benzothiadiazole unit has proven to be an effective strategy for fine-tuning the energy levels of these polymers, leading to reduced highest occupied molecular orbital (HOMO) levels and enhanced open-circuit voltages in OSCs. nih.gov For example, a polymer incorporating a fluorinated BTD unit achieved a power conversion efficiency (PCE) of 11.7%. nih.gov Another copolymer, PffBT-4T, when blended with the acceptor L8-BO, resulted in a device with an outstanding PCE of 17.5%. nih.gov Small molecule acceptors based on a central BTD moiety have also been developed, with one such material achieving a PCE of 2.54% when blended with the donor polymer P3HT. stanford.edu

In PSCs, BTD-based small molecules are employed as HTMs. nih.gov The structure of the HTM significantly influences the performance and stability of the PSC. nih.gov Research has shown that specific combinations, such as a non-fluorinated benzothiadiazole block coupled with alkylthiophene units, can promote the formation of highly ordered thin films, leading to superior device efficiency and stability. nih.gov

Table 2: Performance of selected 2,1,3-Benzothiadiazole-based Solar Cells

| Device Type | BTD-based Material | Role | Key Performance Metric |

|---|---|---|---|

| OSC | PffBT4T-C₉C₁₃ | Donor Polymer | PCE: 11.7% |

| OSC | PffBT-4T | Donor Polymer | PCE: 17.5% |

| OSC | PI-BT | Small Molecule Acceptor | PCE: 2.54% |

| OSC | PBDT-DTTBT | Donor Polymer | PCE: 6.19% |

The 2,1,3-benzothiadiazole scaffold is also a valuable component in the synthesis of organic semiconductors for OFETs. nih.govresearchgate.net The incorporation of BTD units into conjugated polymers and small molecules can significantly influence their charge transport properties. nih.gov By functionalizing the BTD acceptor unit within a donor-acceptor copolymer, it is possible to modulate the material's behavior from p-type (hole transporting) to n-type (electron transporting) or ambipolar. nih.gov

For example, copolymers of a fused donor unit (CDTT) with 2,1,3-benzothiadiazole have shown promising p-type behavior with hole mobilities up to 0.67 cm² V⁻¹ s⁻¹. nih.gov By increasing the electron-accepting strength of the BTD comonomer through fluorination, an ambipolar polymer was created with a hole mobility of 0.38 cm² V⁻¹ s⁻¹ and an electron mobility of 0.17 cm² V⁻¹ s⁻¹. nih.gov Further modification with cyano and fluorine groups on the BTD unit led to a polymer with significantly improved n-type performance, exhibiting an electron mobility of 0.4 cm² V⁻¹ s⁻¹. nih.gov Small molecules containing the BTD core have also been successfully applied in OFETs, with one such compound showing a mobility of 0.022 cm² V⁻¹ s⁻¹. researchgate.net The processing conditions, such as the solvent system used for inkjet printing, can also have a substantial impact on the film morphology and molecular ordering, thereby affecting the final device performance. nih.gov

Table 3: Performance of selected 2,1,3-Benzothiadiazole-based OFETs

| Material | Type | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| PCDTT-DCNBT | n-type | 0.031 |

| PCDTT-FCNBT | n-type | 0.4 |

| (NDO-T)₂-BT | p-type | 0.022 |

The inherent fluorescent properties of 2,1,3-benzothiadiazole derivatives make them highly suitable for applications as fluorescent probes and in photodetectors. mdpi.com These compounds are known for their photostability and their ability to be synthetically modified to act as chromogenic and/or fluorogenic sensors for a variety of analytes, including ions and neutral molecules. mdpi.com The detection mechanism often relies on photophysical processes such as photoinduced electron transfer (PET). mdpi.com

Lipophilic 2,1,3-benzothiadiazole derivatives have been synthesized and used as tagging materials with detection limits as low as 0.005 ppm. researchgate.net They have also been successfully applied as chemosensors for detecting fuel adulteration. researchgate.net Furthermore, a novel red fluorescent benzothiadiazole derivative has been developed and loaded into various nanoformulations for use as a contrast label in laser scanning microscopy for bio-imaging applications. nih.gov

Luminescent Metal Complexes and Metal-Organic Frameworks (MOFs)

The 2,1,3-benzothiadiazole scaffold is a versatile building block for the construction of luminescent metal complexes and metal-organic frameworks (MOFs). nih.gov BTD and its derivatives can be functionalized with coordinating groups, such as carboxylic acids or imidazoles, to act as organic linkers that bridge metal ions, forming extended one-, two-, or three-dimensional structures. nih.govmdpi.comresearchgate.net The resulting luminescent MOFs (LMOFs) often exhibit bright fluorescence and have shown great potential in applications like chemical sensing. nih.govmdpi.com

The emission properties of these BTD-based LMOFs can be tuned from deep-blue to near-infrared by modifying the structure of the organic linker. nih.gov For example, a cadmium(II)-based MOF incorporating a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole ligand displays bright luminescence with a quantum yield of 20%. mdpi.comresearchgate.net This particular MOF has demonstrated the ability to sense the toxic natural polyphenol gossypol (B191359) through luminescence quenching, with a low detection limit of 0.65 µM. mdpi.comresearchgate.net

Another example is a europium-based MOF constructed with a BTD-dibenzoic acid linker. nih.gov This MOF acts as a turn-on luminescent sensor for Al³⁺ and Ga³⁺ ions, exhibiting fluorescence enhancement upon detection. nih.gov This material is also capable of detecting these ions in living cells, highlighting its potential for bioimaging applications. nih.gov

Redox-Active Components in Energy Storage Systems (e.g., Flow Batteries)

Derivatives of 2,1,3-benzothiadiazole have emerged as a promising class of redox-active organic molecules (ROMs) for use as anolytes (negative electrolytes) in non-aqueous redox flow batteries (RFBs). jcesr.orgresearchgate.netjcesr.org These molecules are attractive for energy storage applications due to their ability to undergo stable one-electron reduction to form radical anions, their excellent solubility in organic solvents, and their low redox potentials, which allows for higher cell voltages. researchgate.netiu.edu

Researchers have systematically studied the structure-property relationships of BTD derivatives by introducing various electron-donating or -withdrawing groups to the core structure. jcesr.orgiu.edu These modifications allow for the tuning of key electrochemical properties such as redox potential and the stability of the charged radical anion state. jcesr.orgresearchgate.net It has been observed that higher redox potentials in these molecules correlate with a longer calendar life of the charged species. jcesr.org A proof-of-principle non-aqueous organic flow battery pairing a BTD-based anolyte with a catholyte known as DBMMB achieved a cell voltage of 2.36 V and demonstrated relatively stable performance over extended cycling at relevant concentrations and operational currents. jcesr.org The high solubility of the parent 2,1,3-benzothiadiazole, around 5.7 M in acetonitrile, is particularly advantageous for achieving high energy density in flow batteries. researchgate.net

Table 4: Properties of Substituted 2,1,3-Benzothiadiazole Derivatives for Redox Flow Batteries

| Substituent (R) | Redox Potential (E₁/₂) vs. Ag/Ag⁺ | Half-decay Lifetime (t₁/₂) of Radical Anion |

|---|---|---|

| OCH₃ | Lower | Shorter |

| CH₃ | ... | ... |

| H | ... | ... |

| F | Higher | Longer |

Note: This table illustrates the general trend observed where electron-withdrawing groups (like F, CF₃) lead to higher redox potentials and greater stability of the radical anion compared to electron-donating groups (like OCH₃). jcesr.orgiu.edu

Development of Polymeric Thermometers and Liquid Crystals

The 2,1,3-benzothiadiazole (BTD) scaffold is a key component in the design of advanced functional materials due to its inherent electronic and photophysical properties. While research specifically detailing the use of 2,1,3-Benzothiadiazol-4-ol in polymeric thermometers and liquid crystals is limited, the broader BTD core is extensively utilized. The electron-accepting nature and rigid, planar structure of the BTD nucleus make it a versatile building block for creating materials with tailored thermo-optical and mesomorphic behaviors.

Polymeric Thermometers

The development of fluorescent polymeric thermometers has seen significant advancements by incorporating the benzothiadiazole moiety. These thermometers operate on the principle of temperature-dependent fluorescence, allowing for non-invasive and precise temperature measurements.

Research Findings: Scientists have successfully developed cationic fluorescent polymeric thermometers that integrate a benzothiadiazole unit as an environment-sensitive fluorophore alongside a reference fluorophore like BODIPY. rsc.org This dual-fluorophore system enables ratiometric temperature sensing, which is highly accurate as it relies on the ratio of emission intensities at two different wavelengths, minimizing errors from instrumental factors or probe concentration.

These advanced polymeric thermometers have been applied to monitor intracellular temperatures within living mammalian cells, such as MOLT-4 (human acute lymphoblastic leukaemia) and HEK293T (human embryonic kidney) cells. rsc.org The studies demonstrated that these BTD-based polymers could measure temperature with exceptionally high resolutions, ranging from 0.01 to 1.0 °C. rsc.org This level of precision is critical for studying subtle thermal changes in biological processes. The design of these polymers often involves creating a donor-acceptor (D-A) copolymer structure, where the BTD unit acts as the electron acceptor, influencing the polymer's electronic properties and fluorescence response to thermal stimuli. mdpi.comnih.gov

| Polymer System | Key Components | Sensing Mechanism | Temperature Resolution | Application |

| Cationic Fluorescent Polymer | Benzothiadiazole, BODIPY | Ratiometric Fluorescence | 0.01–1.0 °C | Intracellular Temperature Sensing rsc.org |

This table presents data on polymeric thermometers using the general benzothiadiazole scaffold.

Liquid Crystals

The 2,1,3-benzothiadiazole core is widely recognized as a versatile mesogenic unit for designing novel liquid crystals (LCs), particularly those with fluorescent properties. mdpi.com Its strong electron-withdrawing nature and ability to be functionalized allow for the fine-tuning of molecular geometry and intermolecular interactions, which are crucial for achieving desired liquid crystalline phases. mdpi.com

Research Findings: Research has focused on designing and synthesizing series of BTD-based fluorescent nematic liquid crystals. mdpi.com A common synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, starting from 4,7-dibromo-2,1,3-benzothiadiazole. mdpi.com By attaching various donor (D) or acceptor (A) groups, researchers can create D-A-D or D-A-A type structures. This molecular design modulates the electronic properties and influences the phase transition behaviors. mdpi.com

A significant achievement in this area is the development of BTD derivatives that exhibit supercooled nematic phases at room temperature. mdpi.com This is a critical feature for practical applications in displays and optical sensors, as many conventional LCs require elevated temperatures to enter their mesophases. mdpi.com The stability and type of mesophase (e.g., nematic, smectic A, smectic B) are highly dependent on the nature of the terminal substituents attached to the BTD core. vanderbilt.edu For instance, the introduction of branched alkyl chains or trifluoroacetyl groups has been shown to yield room-temperature nematic LCs. mdpi.com

| Compound Class | Synthesis Method | Observed Mesophases | Key Finding | Reference |

| 4,7-disubstituted BTDs | Suzuki-Miyaura Coupling | Nematic, Smectic A, Smectic B | Supercooled nematic phases at room temperature | mdpi.comvanderbilt.edu |

| 4H-Benzo rsc.orgnycu.edu.twresearchgate.netthiadiazines | Oxidative Cyclization | Smectic A (SmA) | Four-ring derivatives exhibit liquid crystalline properties | vanderbilt.edu |

| Benzothiazole (B30560) Derivatives | Schiff Base Condensation | Smectic A (SmA) | Mesogenicity depends on lateral substituents | researchgate.net |

This table summarizes research findings on liquid crystals incorporating the benzothiadiazole and related heterocyclic scaffolds.

Detailed studies using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) have elucidated the complex phase behaviors of these materials. For example, certain 4H-Benzo rsc.orgnycu.edu.twresearchgate.netthiadiazine derivatives, which are structurally related to BTD, have been shown to form smectic A phases. vanderbilt.edu The specific transition temperatures and the stability of these phases are dictated by the molecular structure, particularly the length and nature of terminal alkoxy chains.

Medicinal Chemistry and Biological Activity Investigations of 2,1,3 Benzothiadiazol 4 Ol Analogs

2,1,3-Benzothiadiazole (B189464) as a Bioactive Scaffold in Drug Discovery

The 2,1,3-benzothiadiazole ring system, a bicyclic structure composed of a fused benzene (B151609) and 1,2,5-thiadiazole (B1195012) ring, has emerged as a privileged scaffold in the field of medicinal chemistry. Its unique electronic properties, including the ability to act as an electron acceptor, make it a valuable component in the design of novel therapeutic agents. nih.gov This heterocyclic moiety is found in a diverse range of biologically active molecules and serves as a crucial building block for developing derivatives with high therapeutic potential. rsc.org The versatility of the 2,1,3-benzothiadiazole core has led to its investigation in a wide array of pharmacological applications, targeting various diseases. nih.gov Research has demonstrated that incorporating this scaffold into molecular designs can lead to compounds with significant biological activities. nih.govfrontiersin.org Its derivatives have been the subject of numerous patents and studies focusing on treatments for cancer, inflammation, and viral and bacterial infections. rsc.org

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For 2,1,3-benzothiadiazole analogs, SAR investigations have been instrumental in optimizing lead compounds to enhance their potency and selectivity for various biological targets.

A notable example of SAR involves the development of HIV-1 entry inhibitors. In one study, researchers explored substituting a phenyl group in a lead compound with the 2,1,3-benzothiadiazole moiety, treating it as a bioisostere for 1,3-benzodioxole (B145889). nih.govnih.gov This modification was well-tolerated and led to a tangible improvement in antiviral potency. Specifically, the introduction of the 2,1,3-benzothiadiazole ring in compound NBD-14127 resulted in a 1.6-fold increase in antiviral activity compared to its 1,3-benzodioxole counterpart. nih.gov An even greater enhancement was observed with compound NBD-14126, which showed a 2.8-fold improvement in antiviral activity over its parent compound. nih.gov These findings underscore how subtle isosteric replacements in the benzothiadiazole scaffold can significantly modulate biological efficacy.

Antiviral Activity Studies (e.g., HIV-1 Entry Inhibitors)

The 2,1,3-benzothiadiazole scaffold has been successfully employed in the design of novel antiviral agents, particularly those targeting the entry of the Human Immunodeficiency Virus type 1 (HIV-1) into host cells. nih.govnih.gov The HIV-1 envelope glycoprotein (B1211001) gp120, which is critical for the virus's attachment to the host cell's CD4 receptor, represents a key target for entry inhibitors. nih.govnih.gov

In a focused effort to develop new gp120 inhibitors, scientists synthesized a series of compounds where the 2,1,3-benzothiadiazole ring was used as a bioisostere for a 1,3-benzodioxolyl moiety. nih.govnih.gov While this substitution resulted in only minor improvements in direct antiviral activity, it significantly enhanced the selectivity index (SI) of the compounds, which is a crucial measure of a drug's safety margin (the ratio of its toxicity to its efficacy). nih.govnih.gov This research demonstrated that the bulky 2,1,3-benzothiadiazole group could be successfully incorporated into the inhibitor's structure, fitting into a hydrophobic pocket of the gp120 protein. nih.gov

The table below summarizes the antiviral activity of key 2,1,3-benzothiadiazole-containing compounds from the study.

| Compound ID | Description | Antiviral Potency Improvement (vs. parent compound) |

| NBD-14126 | Contains 2,1,3-benzothiadiazole moiety | ~2.8-fold improvement nih.gov |

| NBD-14127 | Contains 2,1,3-benzothiadiazole moiety | ~1.6-fold improvement nih.gov |

This table illustrates the impact of incorporating the 2,1,3-benzothiadiazole scaffold on antiviral activity.

Antimicrobial and Antifungal Potential

Derivatives of 2,1,3-benzothiadiazole have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria. rsc.orgfrontiersin.orgtandfonline.com Research has identified novel compounds within this family that exhibit potent bactericidal effects, offering new avenues for combating drug-resistant infections. frontiersin.org

One study identified a 2,1,3-benzothiadiazol-5-yl derivative, compound 10126109, as a promising agent against Burkholderia cenocepacia, a bacterium known for causing severe infections in cystic fibrosis patients. frontiersin.org This compound displayed a minimal inhibitory concentration (MIC) of 8 μg/ml and was effective against various clinical isolates of the B. cepacia complex. frontiersin.org In another line of research, a series of 5-mercapto-4H-imidazo(4,5-e)(2,1,3)benzothiadiazoles and their corresponding thioethers were synthesized and screened for their antimicrobial properties. tandfonline.com Furthermore, an imidazo(4,5-e)(2,1,3)benzothiadiazole compound was found to disrupt the membrane potential of Mycobacterium tuberculosis, showing bactericidal activity against non-replicating bacteria, which are notoriously difficult to eradicate. rsc.org

The table below highlights specific 2,1,3-benzothiadiazole analogs and their documented antimicrobial activities.

| Compound Family/ID | Target Organism | Observed Activity |

| 10126109 | Burkholderia cenocepacia | MIC of 8 μg/ml; bactericidal effect frontiersin.org |

| Imidazo(4,5-e)(2,1,3)benzothiadiazole (Compound 2) | Mycobacterium tuberculosis | Bactericidal activity; disrupts membrane potential rsc.org |

| 5-mercapto-4H-imidazo(4,5-e)(2,1,3)benzothiadiazoles | Various microbes | Screened for antimicrobial activity tandfonline.com |

This table summarizes the antibacterial potential of different 2,1,3-benzothiadiazole derivatives against key pathogens.

Anti-inflammatory Properties

The 2,1,3-benzothiadiazole scaffold has also been explored for its anti-inflammatory potential. Certain derivatives have shown promise in preclinical models of inflammation. For instance, a study involving newly synthesized benzothiazole (B30560) molecules containing a benzohydrazide (B10538) moiety demonstrated notable anti-inflammatory effects. In a standard carrageenan-induced rat paw edema assay, specific compounds showed a significant reduction in swelling. For example, compound 3C reduced edema by 78.11% and compound 3E by 76.14% after 3 hours, indicating potent anti-inflammatory action.

Anticancer Activity Research

The development of novel anticancer agents is a primary focus of medicinal chemistry, and the 2,1,3-benzothiadiazole scaffold has been featured prominently in this area. researchgate.net Derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds exhibiting potency comparable to established chemotherapy drugs. researchgate.net

One study detailed the synthesis of several 2,1,3-benzothiadiazole derivatives and tested their efficacy against human breast cancer (MCF-7 and T47D) and cervical cancer (HeLa) cell lines. researchgate.net The results indicated that the MCF-7 cell line was particularly sensitive to these new compounds. Notably, derivative T6 displayed high cytotoxicity against MCF-7 cells, with an EC50 value of less than 10 μM/ml, which is comparable to the EC50 of the conventional anticancer drug cisplatin (B142131) (13.10 μM/ml). researchgate.net Further investigation into the mechanism of action revealed that these compounds induced cell death primarily through apoptosis, as evidenced by phosphatidylserine (B164497) externalization and DNA fragmentation. researchgate.net

Enzyme Inhibition Studies (e.g., PARP enzymes)

The 2,1,3-benzothiadiazole nucleus is a key structural component in the design of potent enzyme inhibitors, including those targeting Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted cancer therapies, particularly effective in tumors with deficiencies in DNA repair pathways. chemicalbook.com

Specific derivatives of 2,1,3-benzothiadiazole have been developed as highly effective PARP inhibitors. For example, 2,1,3-benzothiadiazole-5-carbonyl chloride is a key reactant used in the synthesis of phthalazinone-based PARP inhibitors. chemicalbook.com Research has also identified compounds such as N-((8-ethoxy- nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-4-sulfonamide, which demonstrates potent inhibition of PARP-1 with an IC50 value of just 8 nM. This high level of potency highlights the suitability of the benzothiadiazole scaffold for designing targeted enzyme inhibitors for therapeutic use.

The table below lists examples of 2,1,3-benzothiadiazole-related compounds and their enzyme inhibition activity.

| Compound/Scaffold | Target Enzyme | Activity |

| N-((8-ethoxy- nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-4-sulfonamide | PARP-1 | IC50 = 8 nM |

| Phthalazinones derived from 2,1,3-Benzothiadiazole-5-carbonyl chloride | PARP | Active inhibitors for cancer treatment chemicalbook.com |

This table presents 2,1,3-benzothiadiazole derivatives investigated as potent enzyme inhibitors.

Role in Plant Physiology and Crop Science (e.g., Effect on Metabolism)

A comprehensive review of scientific literature reveals a significant gap in the research concerning the specific role of 2,1,3-Benzothiadiazol-4-ol in plant physiology and crop science. To date, no detailed studies have been published that investigate the direct effects of this particular chemical compound on plant metabolism or other physiological processes.

While extensive research is available for analogous compounds, such as benzothiadiazole (BTH) and its S-methyl ester derivative acibenzolar-S-methyl (ASM), these findings cannot be directly attributed to this compound. The existing body of work on BTH demonstrates a range of effects on plant physiology, including the induction of systemic acquired resistance (SAR), alterations in phenolic compound biosynthesis in crops like grapes, and impacts on fruit ripening and disease resistance in bananas. These studies highlight the potential for benzothiadiazole derivatives to influence plant metabolic pathways.

However, without specific experimental data for this compound, any discussion of its role in plant science would be speculative. Consequently, there are no detailed research findings or data tables to present regarding its effect on plant metabolism. Future research is required to elucidate the specific interactions, if any, between this compound and plant physiological systems.

Green Chemistry Approaches in 2,1,3 Benzothiadiazol 4 Ol Synthesis and Application

Sustainable Synthetic Methodologies for Benzothiadiazole Derivatives